molecular formula C24H26N2O7 B12883617 (3-Aminobenzofuran-2-yl)(4-(3-(dimethylamino)propoxy)phenyl)methanone fumarate CAS No. 882865-20-5

(3-Aminobenzofuran-2-yl)(4-(3-(dimethylamino)propoxy)phenyl)methanone fumarate

Cat. No.: B12883617
CAS No.: 882865-20-5
M. Wt: 454.5 g/mol
InChI Key: FWPTYCXHJPZGTJ-WLHGVMLRSA-N
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Description

(3-Aminobenzofuran-2-yl)(4-(3-(dimethylamino)propoxy)phenyl)methanone fumarate is a complex organic compound with a molecular formula of C20H22N2O3 This compound is known for its unique structure, which combines a benzofuran moiety with a dimethylamino propoxy phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Aminobenzofuran-2-yl)(4-(3-(dimethylamino)propoxy)phenyl)methanone fumarate typically involves multiple steps. One common method starts with the preparation of the benzofuran core, followed by the introduction of the amino group at the 3-position. The next step involves the attachment of the (4-(3-(dimethylamino)propoxy)phenyl) group through a series of reactions, including nucleophilic substitution and coupling reactions. The final step is the formation of the fumarate salt, which is achieved by reacting the free base with fumaric acid under controlled conditions .

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of automated reactors and continuous flow systems to maintain precise control over reaction parameters such as temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

(3-Aminobenzofuran-2-yl)(4-(3-(dimethylamino)propoxy)phenyl)methanone fumarate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

(3-Aminobenzofuran-2-yl)(4-(3-(dimethylamino)propoxy)phenyl)methanone fumarate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Aminobenzofuran-2-yl)(4-(3-(dimethylamino)propoxy)phenyl)methanone fumarate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (3-Aminobenzofuran-2-yl)(4-(3-(dimethylamino)propoxy)phenyl)methanone fumarate apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it particularly valuable in research and industrial applications where specific interactions and effects are desired .

Properties

CAS No.

882865-20-5

Molecular Formula

C24H26N2O7

Molecular Weight

454.5 g/mol

IUPAC Name

(3-amino-1-benzofuran-2-yl)-[4-[3-(dimethylamino)propoxy]phenyl]methanone;(E)-but-2-enedioic acid

InChI

InChI=1S/C20H22N2O3.C4H4O4/c1-22(2)12-5-13-24-15-10-8-14(9-11-15)19(23)20-18(21)16-6-3-4-7-17(16)25-20;5-3(6)1-2-4(7)8/h3-4,6-11H,5,12-13,21H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

FWPTYCXHJPZGTJ-WLHGVMLRSA-N

Isomeric SMILES

CN(C)CCCOC1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)N.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CN(C)CCCOC1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)N.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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